molecular formula C17H17NO4 B13206999 (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13206999
M. Wt: 299.32 g/mol
InChI Key: AAELQNIRDLOXLD-VQHVLOKHSA-N
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Description

(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound with a complex structure that includes an ethoxy group, a pyridinylmethoxy group, and a phenyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-2-ylmethoxy intermediate, which is then coupled with the ethoxy-substituted phenylacrylic acid under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[3-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid: Similar structure but with the pyridinyl group attached at a different position.

    (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]propanoic acid: Similar structure but with a propanoic acid backbone instead of acrylic acid.

Uniqueness

The unique combination of the ethoxy group, pyridin-2-ylmethoxy group, and phenyl group in (2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H17NO4/c1-2-21-16-11-13(7-9-17(19)20)6-8-15(16)22-12-14-5-3-4-10-18-14/h3-11H,2,12H2,1H3,(H,19,20)/b9-7+

InChI Key

AAELQNIRDLOXLD-VQHVLOKHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=N2

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=N2

Origin of Product

United States

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